molecular formula C27H23O2P B084202 Benzyl 2-(triphenylphosphoranylidene)acetate CAS No. 15097-38-8

Benzyl 2-(triphenylphosphoranylidene)acetate

Cat. No.: B084202
CAS No.: 15097-38-8
M. Wt: 410.4 g/mol
InChI Key: INKMLGJBBDRIQR-UHFFFAOYSA-N
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Description

Benzyl 2-(triphenylphosphoranylidene)acetate is a useful research compound. Its molecular formula is C27H23O2P and its molecular weight is 410.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Reactivity with Carbonyl Compounds : Methyl (triphenylphosphoranylidene)acetate, a related compound, shows interesting reactivity with active carbonyl compounds such as benzaldehyde or phthalic anhydride (Kayser & Hooper, 1990).

  • Crystal Structure Analysis : The crystal structure of benzyl 2-(2-benzoylcyclopropyl)acetate, synthesized using benzyl(triphenylphosphoranylidene)acetate, highlights its utility in structural chemistry (Avery, Taylor, & Tiekink, 1998).

  • Synthesis of Benziodoxoles : The compound is used in synthesizing novel phosphoranyl-derived benziodoxoles, showcasing its versatility in creating new chemical entities (Zhdankin, Maydanovych, Herschbach, McDonald, & Tykwinski, 2002).

  • Aza-Wittig/Heterocumulene-Mediated Annulation : It is used in the synthesis of 4H-3,1-benzoxazines, demonstrating its role in facilitating complex chemical reactions (Molina, Arques, & Molina, 1991).

  • Interactions with Homophthalic Anhydride : The interaction of the compound with homophthalic anhydride results in the formation of various chemical structures, indicating its reactivity in organic synthesis (Shablykin, Merzhyievsky, & Shablykina, 2017).

  • Synthesis of Heterocyclic Phosphorus Ylides : It assists in synthesizing novel heterocyclic phosphorus ylides, further demonstrating its role in the development of new chemical structures (Üngören et al., 2009).

  • Preparation of Phosphoranyl-derived Iodanes : The preparation of novel phosphoranyl-derived iodanes using benzyl(triphenylphosphoranylidene)acetate reveals its application in creating useful reagents in chemistry (Zhdankin et al., 2003).

  • Asymmetric Synthesis : It is instrumental in the asymmetric synthesis of (+)-hypusine, showcasing its utility in stereoselective synthesis (Jain, Albrecht, Demong, & Williams, 2001).

  • Alkylation Reactions : It participates in unexpected alkylation reactions with amines, acids, and phenols, highlighting its reactivity in diverse chemical transformations (Desmaële, 1996).

  • Wittig Olefination : This compound is used in solvent-free Wittig olefination, indicating its efficiency in organic synthesis (Thiemann, Watanabe, Tanaka, & Mataka, 2004).

Mechanism of Action

Target of Action

Benzyl 2-(triphenylphosphoranylidene)acetate, also known as Benzyl(triphenylphosphoranylidene)acetate, is a type of organic phosphorus compound . It is commonly used as an organic phosphorus ligand . Ligands are molecules that bind to other molecules, often acting as a signal triggering molecule. In this case, the primary targets of this compound are metal ions, which it stabilizes during metal-catalyzed reactions .

Mode of Action

This compound exhibits good electrophilic properties . It forms complexes with transition metals, thereby promoting catalytic reactions . The interaction of this compound with its targets results in the stabilization of metal ions, which is a crucial step in many metal-catalyzed reactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used as a reactant in tributylphosphine-mediated vinylogous Wittig reactions, synthesis of 1,2-dioxanes for antitrypanosomal activity, organocatalytic Michael-type reactions, Wittig reactions of phosphorus ylides and unsaturated ketones, and stereoselective phosphine-catalyzed cycloaddition to form spirocyclopenteneoxindoles . These reactions are part of larger biochemical pathways that lead to the synthesis of various organic compounds.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a permeant of the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 4.41 , suggesting it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in. For example, in tributylphosphine-mediated vinylogous Wittig reactions, it contributes to the formation of carbon-carbon double bonds . In the synthesis of 1,2-dioxanes for antitrypanosomal activity, it plays a role in the formation of the dioxane ring .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature . It is also important to note that it should be handled with care due to its classification as a harmful substance . The specific conditions under which it is used can affect its reactivity and the outcome of the reactions it is involved in.

Safety and Hazards

Benzyl(triphenylphosphoranylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if in contact with skin .

Properties

IUPAC Name

benzyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKMLGJBBDRIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397527
Record name Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15097-38-8
Record name Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 22.9 g quantity of benzyl bromoacetate was dissolved in 100 ml of dry benzene. A 26.2 g quantity of triphenylphosphine was added thereto at room temperature and stirred overnight. The precipitated solids were collected by filtration, washed with benzene and dissolved in 250 ml of dichloromethane. A 14 ml quantity of triethylamine was added with ice-cooling and stirred with ice-cooling for 30 minutes and at room temperature for a further 30 minutes. The reaction mixture was transferred to a separating funnel, washed with water and dried over magnesium sulfate. The solvent was distilled off and diethyl ether was added to the residue. The resulting precipitate was collected by filtration to provide the title compound as white crystals (yield 41%).
Quantity
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Yield
41%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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